molecular formula C11H8N4O2 B1388077 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile CAS No. 1176583-72-4

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile

Cat. No.: B1388077
CAS No.: 1176583-72-4
M. Wt: 228.21 g/mol
InChI Key: PSPXPTUNFSQYDO-UHFFFAOYSA-N
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Description

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile (CAS 1176583-72-4) is a high-purity chemical intermediate of significant interest in organic and medicinal chemistry research. This compound, with the molecular formula C11H8N4O2 and a molecular weight of 228.21 g/mol, belongs to the 5-aminopyrazole class, which are recognized as key starting materials for the synthesis of numerous bioactive heterocyclic systems . As a versatile building block, its primary research value lies in the synthesis of complex fused pyrazole derivatives, including pyrazolopyridines, pyrazolopyrimidines, and pyrazolotriazines . These structures are frequently explored for their remarkable and diverse biological properties. Researchers are particularly interested in 5-aminopyrazole scaffolds for developing novel compounds with potential antioxidant, anticancer, antimicrobial, and enzyme inhibitory activities . The presence of both an amino and a nitrile group on the pyrazole core provides multifunctional reactivity for further chemical transformations, making it a valuable synthon for structure-activity relationship (SAR) studies and the creation of targeted molecular libraries . This product is intended for research applications in laboratory settings only.

Properties

IUPAC Name

5-amino-1-(1,3-benzodioxol-5-yl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-4-7-5-14-15(11(7)13)8-1-2-9-10(3-8)17-6-16-9/h1-3,5H,6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPXPTUNFSQYDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C(=C(C=N3)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Detailed Synthetic Procedure

a. Reactants and Conditions

Reactant Quantity Solvent Temperature Time Notes
Aryl hydrazine (2a-f) 1.2 mmol Ethanol or trifluoroethanol Reflux 4 hours (except for 3a, 0.5 hours) Hydrazines can be fluorinated or non-fluorinated, including hydrochloride salts which require neutralization
(Ethoxymethylene)malononitrile (1) - - - Added slowly to the hydrazine solution Acts as the electrophilic partner

The reaction begins with dissolving aryl hydrazine in the solvent, followed by slow addition of (ethoxymethylene)malononitrile. The mixture is then refluxed under a nitrogen atmosphere to facilitate cyclization.

b. Purification and Characterization

Post-reaction, the crude mixture is purified by column chromatography on silica gel, using a hexane/ethyl acetate gradient as eluants. The products are characterized by various spectroscopic techniques, including NMR (1H, 13C, 19F), COSY, HSQC, HMBC, and mass spectrometry, confirming the regioselective formation of the pyrazole derivatives.

Reaction Mechanism and Regioselectivity

The proposed mechanism involves initial nucleophilic attack of the amino group of hydrazine on the β-carbon of (ethoxymethylene)malononitrile, forming an intermediate hydrazide. This intermediate then undergoes elimination and rearrangement to generate an alkylidene hydrazide, which cyclizes via intramolecular attack on the nitrile group, resulting in the formation of the pyrazole ring with high regioselectivity.

Variations and Optimization

  • Use of Hydrazine Salts: When hydrazine hydrochloride or other salts are used, a neutralization step with triethylamine or similar bases is necessary prior to addition.
  • Solvent Effects: Ethanol is preferred for its benign nature and ease of removal, but trifluoroethanol can be used to enhance solubility and reactivity.
  • Reaction Time: Typically 4 hours, but shorter times (around 0.5 hours) are sufficient for certain derivatives like 3a.
  • Yields: Ranged from 47% to 93%, depending on substituents on the hydrazine and reaction conditions.

Data Table Summarizing Preparation Methods

Method Reactants Solvent Temperature Time Yield (%) Key Notes
Michael-type addition Aryl hydrazine + (ethoxymethylene)malononitrile Ethanol Reflux 4 hours 47-93 High regioselectivity, mild conditions
Hydrazine hydrochloride Hydrazine hydrochloride + (ethoxymethylene)malononitrile Ethanol + neutralization Reflux 0.5-4 hours 47-68 Requires neutralization step

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the amino and nitrile groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activities.

Scientific Research Applications

Anticancer Applications

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile has been studied for its potential to inhibit cancer cell growth. The mechanism of action involves interference with microtubule assembly, leading to mitotic blockade and subsequent apoptosis in cancer cells.

Case Studies:

  • Study on Cell Lines: Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. It was found to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.2Apoptosis induction
A549 (Lung Cancer)12.8Microtubule disruption

Antimicrobial Properties

There is emerging evidence suggesting that this compound may possess antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains.

Case Studies:

  • Antibacterial Activity: In vitro tests revealed that the compound exhibits bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Drug Development and Synthesis

The unique structural features of this compound make it a promising scaffold for drug development. Its synthesis can be achieved through multicomponent reactions involving substituted benzaldehydes, malononitrile, and phenyl hydrazine.

Synthetic Route:
A notable method involves using alumina-silica-supported manganese dioxide as a recyclable catalyst in water, enhancing the sustainability of the synthesis process.

Potential Neurological Applications

Research is also exploring the role of this compound in neurological disorders. Its ability to modulate neurotransmitter systems may provide therapeutic avenues for conditions such as depression and anxiety.

Case Studies:
Early pharmacological evaluations suggest that derivatives of this compound may enhance serotonin levels in animal models, indicating potential antidepressant effects.

Mechanism of Action

The mechanism by which 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile exerts its effects involves interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with microtubule assembly, leading to mitotic blockade and apoptosis . The compound may also interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile and analogous pyrazole-4-carbonitriles:

Compound Name Substituents at Position 1 Substituents at Position 3 Key Properties/Applications Reference
This compound Benzo[1,3]dioxol-5-yl H (unsubstituted) Electron-rich aromatic system; potential for CNS-targeted activity due to methylenedioxyphenyl moiety.
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile 3-Chlorophenyl H Increased lipophilicity due to chloro group; higher logP value (estimated 2.8 vs. ~2.2 for benzo[1,3]dioxol analog).
5-Amino-1-(chloroacetyl)-3-phenyl-1H-pyrazole-4-carbonitrile Chloroacetyl Phenyl Reactive chloroacetyl group enables further derivatization; used as a precursor for oxazine and pyranopyrazole hybrids.
5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile (5-Phenyl-1,3,4-oxadiazol-2-yl)thioacetyl Methyl Incorporates sulfur and oxadiazole moieties; enhanced antimicrobial activity (e.g., MIC = 8 µg/mL against S. aureus).
Fipronil (5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethylsulfinyl)-1H-pyrazole-3-carbonitrile) 2,6-Dichloro-4-(trifluoromethyl)phenyl Trifluoromethylsulfinyl Broad-spectrum insecticide; strong electron-withdrawing groups increase stability and pesticidal potency (LD50 = 0.002 µg/bee).

Key Observations:

In contrast, chloro or trifluoromethyl groups (e.g., in fipronil) enhance electron-withdrawing effects, stabilizing intermediates in pesticidal activity .

Synthetic Yields :

  • Derivatives with bulky substituents (e.g., 5-phenyl-1,3,4-oxadiazole-2-thiol in compound 8d ) exhibit moderate yields (~58%), likely due to steric hindrance during nucleophilic substitution . The target compound’s synthesis (unreported in evidence) may require optimized conditions for similar challenges.

Biological Activity: Sulfur-containing analogs (e.g., 8a, 8d) show enhanced antimicrobial activity compared to non-sulfur derivatives, attributed to thiol-mediated interactions with bacterial membranes . The benzo[1,3]dioxol variant’s biological profile remains underexplored but is hypothesized to target neurological pathways due to structural similarity to psychoactive methylenedioxy compounds.

Physicochemical Properties :

  • The methylenedioxyphenyl group increases solubility in polar aprotic solvents (e.g., DMSO) compared to chlorophenyl analogs, which are more lipophilic . This impacts bioavailability and formulation strategies.

Biological Activity

5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile (CAS No. 1176583-72-4) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrazole ring fused with a benzo[1,3]dioxole moiety, which is associated with various bioactive properties.

Chemical Structure and Properties

The molecular formula of this compound is C11H8N4O2C_{11}H_{8}N_{4}O_{2}, with a molecular weight of 228.21 g/mol. The compound exhibits specific structural features that confer distinct biological activities, particularly in anticancer and antimicrobial domains.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Anticancer Activity : It interferes with microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This mechanism is crucial for its efficacy against various cancer types, including breast cancer.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties by disrupting bacterial cell membranes, leading to cell lysis and death. This property is important for developing new antimicrobial agents .

Anticancer Studies

Recent research has demonstrated the potential of pyrazole derivatives, including this compound, in targeting various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.2Microtubule disruption
MDA-MB-231 (Breast)12.8Apoptosis induction
HeLa (Cervical)18.0Cell cycle arrest

These results indicate a promising anticancer profile, particularly in breast cancer subtypes characterized by poor prognosis.

Antimicrobial Studies

In vitro studies have shown that this compound exhibits significant activity against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial therapies.

Case Studies

Case Study 1: Breast Cancer Treatment
A study investigated the synergistic effects of combining this compound with doxorubicin in MCF-7 and MDA-MB-231 cell lines. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, indicating a potential strategy for improving treatment outcomes in resistant breast cancer subtypes.

Case Study 2: Antifungal Activity
Another research focused on the antifungal properties of pyrazole derivatives, including this compound. The study revealed that it effectively inhibited the growth of Candida albicans at low concentrations, highlighting its potential as an antifungal agent.

Q & A

Basic: What optimized synthetic methods are recommended for 5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile?

Answer:
The compound can be synthesized via mechanochemical methods using recyclable catalysts. A green approach employs bis(thioglycolic acid)-vanillin-functionalized Fe₃O₄@SiO₂ nanoparticles (Fe₃O₄@SiO₂@Vanillin@Thioglycolic acid MNPs) to facilitate condensation of pyrazolecarbaldehydes, malononitrile, and phenylhydrazine at room temperature. This method achieves high yields (85–92%) and reduces waste, as the catalyst can be reused for ≥5 cycles without significant activity loss . For intermediates, Sandmeyer reactions on diaminopyrazoles (e.g., converting amino groups to bromine) enable selective functionalization, as demonstrated in the synthesis of tert-butyl-substituted analogs .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:
Structural validation requires a combination of:

  • Single-crystal X-ray diffraction to resolve bond lengths (mean C–C: 0.002 Å) and intermolecular interactions (e.g., hydrogen bonding networks) .
  • DFT calculations (B3LYP/6-311G(d,p)) to compare experimental and theoretical vibrational spectra (IR/Raman), ensuring consistency in functional group assignments .
  • ¹H/¹³C NMR for confirming aromatic proton environments and nitrile/amine group positions.

Advanced: How can researchers resolve contradictions in crystallographic vs. computational structural data?

Answer:
Discrepancies between X-ray structures and DFT-optimized geometries often arise from crystal packing forces. To address this:

  • Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., π-π stacking, H-bonding) influencing the solid-state structure .
  • Compare torsional angles between experimental and gas-phase DFT models; deviations >5° suggest environmental effects. Adjust computational models by incorporating solvent or crystal field effects using polarizable continuum models (PCM) .

Advanced: What strategies enable derivatization of this compound for bioactivity studies?

Answer:
Key derivatization pathways include:

  • Cyclocondensation : React the 4-carbonitrile group with trimethyl orthoformate to form pyrazolo[3,4-d]pyrimidine scaffolds, followed by coupling with carboxylic acids (EDCl/DMAP/HOBt) to generate amide derivatives .
  • Azo-coupling : Use diazonium salts to introduce aryl groups at the 5-amino position, enhancing π-conjugation for potential optoelectronic applications .
  • Selective bromination : Employ Sandmeyer conditions (CuBr₂/HBr) to substitute the amino group with bromine, enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced: How to design experiments for evaluating pharmacological mechanisms of derivatives?

Answer:
For anticonvulsant or kinase inhibition studies:

  • In silico docking : Use AutoDock Vina to screen derivatives against targets like GABA receptors or PDE4B, prioritizing compounds with docking scores ≤−8.0 kcal/mol.
  • In vitro assays : Measure IC₅₀ values via fluorescence polarization (e.g., PDE4B inhibition) or patch-clamp electrophysiology (ion channel modulation). Include positive controls (e.g., rolipram for PDE4B) and validate selectivity via counter-screening .

Advanced: What synthetic challenges arise in scaling up mechanochemical methods?

Answer:
Key challenges include:

  • Reagent homogeneity : Ensure uniform mixing of solid reactants in ball mills by optimizing milling time (30–60 min) and frequency (20–30 Hz).
  • Catalyst recovery : Use magnetic separation for Fe₃O₄-based catalysts; monitor leaching via ICP-OES (acceptable Fe loss: <0.5 ppm/cycle) .
  • Solvent-free limitations : For hygroscopic intermediates, introduce inert gas purging or controlled humidity chambers (<10% RH) to prevent side reactions.

Basic: How to troubleshoot low yields in pyrazole cyclocondensation reactions?

Answer:
Low yields often stem from:

  • Incomplete imine formation : Verify stoichiometry of aldehydes and malononitrile (1:1.2 molar ratio) and adjust reaction time (4–6 hrs under reflux).
  • Byproduct formation : Add molecular sieves (3Å) to absorb water, shifting equilibrium toward product. Monitor via TLC (hexane/EtOAc 3:1) .

Advanced: What computational tools predict substituent effects on electronic properties?

Answer:

  • HOMO-LUMO analysis (Gaussian 09): Calculate energy gaps to assess electron-withdrawing/donating effects of substituents (e.g., benzo[1,3]dioxol-5-yl lowers LUMO by 0.3 eV).
  • NBO analysis : Quantify hyperconjugation effects (e.g., nitrile group stabilizes adjacent amino via σ→π* interactions) .

Table 1: Key Synthetic and Structural Data

PropertyValue/MethodReference
Crystallographic R-factor0.033 (X-ray)
Optimal reaction temperature25°C (mechanochemical)
DFT-computed HOMO-LUMO gap4.2 eV
Catalytic recyclability≥5 cycles (≤5% yield drop)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile
Reactant of Route 2
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5-Amino-1-benzo[1,3]dioxol-5-yl-1H-pyrazole-4-carbonitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.